[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
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Overview
Description
3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE typically involves a multi-step process. One efficient method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids. The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction under optimized conditions. This includes the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Typically involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory agents and inhibitors of monoamine oxidase B, an enzyme linked to neurodegenerative disorders .
Industry
In the industrial sector, the compound’s derivatives are explored for their photophysical properties, making them candidates for use in optoelectronic devices .
Mechanism of Action
The mechanism of action for derivatives of 3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE often involves inhibition of specific enzymes. For example, some derivatives inhibit monoamine oxidase B by binding to its active site, thereby preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
PHTPP: A selective estrogen receptor beta antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
The uniqueness of 3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE lies in its specific combination of bromine, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties not commonly found in other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C18H14BrF3N4O |
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Molecular Weight |
439.2 g/mol |
IUPAC Name |
[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H14BrF3N4O/c19-14-15(17(27)25-8-4-5-9-25)24-26-13(18(20,21)22)10-12(23-16(14)26)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
XZTPJBLMSNVZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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